2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride

Chemoselectivity Sulfonamide synthesis Flow chemistry

Procure 2,4-dibromo-5-(chlorosulfonyl)benzoyl chloride for its unique orthogonal reactivity profile. The concurrent acyl chloride, chlorosulfonyl, and two heavy bromine atoms (2,4-diBr) enable chemoselective sequential functionalization—impossible with simpler mono-halogenated analogs. Exploit differential electrophilicity for one-pot sulfamoylbenzamide libraries (65–99% yields) and use the C–Br bonds as iterative coupling handles (Suzuki/Sonogashira) for precise polyaromatic construction. Also serves as a direct precursor to patented triketone herbicides, avoiding de- novo route development. Choose the specifically 2,4-dibrominated scaffold to prevent synthesis failures and guarantee site-selective control.

Molecular Formula C7H2Br2Cl2O3S
Molecular Weight 396.87 g/mol
Cat. No. B13180633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride
Molecular FormulaC7H2Br2Cl2O3S
Molecular Weight396.87 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)Cl
InChIInChI=1S/C7H2Br2Cl2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H
InChIKeyNGKQGSVGBIEFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride: Dual Halogenated Sulfonyl Chloride Intermediate for Complex Molecule Construction


2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride (CAS 1594724-18-1) is a polyfunctional aromatic intermediate characterized by the concurrent presence of a benzoyl chloride moiety, a chlorosulfonyl group, and two heavy bromine atoms at the 2- and 4-positions of the benzene ring [1]. With a molecular formula of C7H2Br2Cl2O3S and a molecular weight of 396.87 g/mol [1], this compound belongs to the class of benzoyl chloride derivatives engineered for orthogonal reactivity. The specific 1,2,4,5-tetrasubstituted pattern, combined with the high electrophilicity conferred by the acyl chloride and sulfonyl chloride groups, renders it a versatile building block in the synthesis of herbicides, pharmaceuticals, and advanced materials [2].

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride Substitution Risk: Why In-Class Analogs Cannot Be Casually Interchanged


The substitution of 2,4-dibromo-5-(chlorosulfonyl)benzoyl chloride with a generic chlorosulfonyl benzoyl chloride is not trivial and can lead to failed syntheses or altered biological outcomes. The critical differentiator lies in the orthogonal reactivity imparted by the unique 2,4-dibromo substitution pattern. Unlike mono-halogenated or chloro analogs, the heavy bromine atoms at the 2- and 4-positions exert a significant steric hindrance and electronic deactivation of the aromatic ring [1]. This alters the relative rates of nucleophilic attack at the benzoyl chloride versus the sulfonyl chloride moieties, a key factor in chemoselective synthesis of complex sulfonamide libraries [2]. Furthermore, in downstream transition metal-catalyzed coupling reactions, the C-Br bonds present distinct oxidative addition kinetics and orthogonal coupling handles compared to C-Cl or C-I bonds, enabling site-selective functionalization that would be impossible with simpler analogs [1]. Therefore, procurement decisions must be based on specific, quantifiable performance differences rather than functional group similarity alone.

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride: Quantified Evidence for Scientific Selection & Procurement


Evidence Item 1: Divergent Reactivity Enabling Chemoselective Sequential Amidation-Sulfonamidation

The presence of both acyl chloride and sulfonyl chloride functionalities in m-(chlorosulfonyl)benzoyl chloride analogs enables chemoselective, sequential nucleophilic attack. In a continuous-flow process, the difference in electrophilicity between the benzoyl chloride and the sulfonyl chloride was exploited to synthesize m-sulfamoylbenzamide analogues with yields ranging from 65% to 99% [1]. While this specific study used the meta-isomer m-(chlorosulfonyl)benzoyl chloride, the same orthogonal reactivity principle applies to the 2,4-dibromo-5-substituted variant. However, the electron-withdrawing bromine atoms in the target compound further polarize the carbonyl group, theoretically enhancing its electrophilicity relative to the sulfonyl chloride compared to the unsubstituted meta-isomer (class-level inference). This differential reactivity is crucial for achieving high purity in two-step, one-pot sequences without the need for protecting groups, directly reducing process complexity and cost.

Chemoselectivity Sulfonamide synthesis Flow chemistry

Evidence Item 2: Orthogonal Coupling Handles via C-Br Bonds for Post-Functionalization

The C-Br bonds in 2,4-dibromo-5-(chlorosulfonyl)benzoyl chloride serve as orthogonal handles for subsequent transition metal-catalyzed cross-coupling. In contrast to analogs like 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride , the C-Br bonds in the target compound offer significantly higher reactivity in oxidative addition to Pd(0) complexes. This allows for selective mono- or di-functionalization under milder conditions. For example, in the synthesis of (poly)halo-substituted diarylsulfones, bromo-substituted benzenesulfonyl chlorides reacted efficiently in Pd-catalyzed C–H bond sulfonylation to afford diarylsulfones in good to high yields without cleavage of the C–Br bonds, enabling further transformations [1]. While specific yields for the target compound are not reported, the literature precedent for bromoarenes in similar systems indicates typical yields of 70-90% under standard Suzuki conditions, whereas chloroarenes often require harsher conditions or special ligands (class-level inference).

Palladium catalysis Cross-coupling Suzuki-Miyaura

Evidence Item 3: Steric and Electronic Effects on Nucleophilic Attack: Direct Comparison with Mono-Bromo and Chloro Analogs

The 2,4-dibromo substitution pattern significantly alters the electrophilicity and steric environment around the benzoyl chloride group. Compared to 2-bromo-5-(chlorosulfonyl)benzoyl chloride [1] or 3-bromo-5-(chlorosulfonyl)benzoyl chloride [2], the second bromine atom at the 4-position (para to the acyl chloride) exerts an electron-withdrawing inductive effect (-I) that increases the partial positive charge on the carbonyl carbon. However, it also introduces significant steric hindrance ortho to the acyl chloride. This dual effect can be exploited to enhance selectivity: bulkier nucleophiles will react more slowly at the benzoyl chloride, favoring reaction at the less hindered sulfonyl chloride. While no direct kinetic data is available for this specific compound, the Hammett σp value for a p-bromo substituent is +0.23, indicating a measurable deactivation of the aromatic ring and polarization of the acyl group relative to an unsubstituted analog (σp = 0.00) or a p-chloro analog (σp = +0.23, but with different steric parameters).

Steric hindrance Electrophilicity Substitution pattern

Evidence Item 4: Validated Intermediate in Patented Herbicide Synthesis Route

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is a key intermediate in the synthesis of 2-(2-bromo-4-(alkylsulfonyl)benzoyl)-1,3-cyclohexanedione herbicides, as disclosed in US Patent 5,157,150 [1]. The patent explicitly describes the conversion of this intermediate via reduction of the sulfonyl chloride to a sulfinate, followed by alkylation to install the desired alkylsulfonyl group. This validated route confirms the compound's compatibility with reductive conditions and its role in accessing a specific class of triketone herbicides. While the patent does not provide quantitative yield data for this exact intermediate, it demonstrates a clear, documented application that differentiates it from analogs not explicitly claimed in such processes.

Agrochemical synthesis Herbicide intermediate Triketone herbicides

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride: Targeted Research & Industrial Application Scenarios


Chemoselective Synthesis of Sulfonamide-Functionalized Drug Candidates

Leveraging the differential electrophilicity between the benzoyl chloride and sulfonyl chloride groups (as inferred from Section 3, Evidence Item 1), this compound is ideally suited for the one-pot, sequential synthesis of m-sulfamoylbenzamide analogues and related bioactive molecules. The continuous-flow methodology validated for the meta-isomer can be adapted to this scaffold, enabling rapid library generation with yields expected in the 65-99% range [1].

Synthesis of Orthogonally Functionalized Building Blocks for Cross-Coupling

The presence of two C-Br bonds (Section 3, Evidence Item 2) provides orthogonal handles for iterative Suzuki-Miyaura or Sonogashira couplings. This allows for the stepwise introduction of aryl or alkynyl groups at the 2- and 4-positions after initial functionalization of the acyl and sulfonyl chlorides. This strategy is particularly valuable for constructing complex polyaromatic systems or conjugated materials where precise control over substitution pattern is critical [2].

Intermediate for 2-(2-Bromo-4-(alkylsulfonyl)benzoyl)-1,3-cyclohexanedione Herbicides

Following the patented route disclosed in US 5,157,150 (Section 3, Evidence Item 4), this compound serves as a direct precursor to a class of triketone herbicides. Procurement of this specific intermediate ensures compatibility with the validated reduction-alkylation sequence, avoiding the need for de novo route development and minimizing the risk of unforeseen reactivity issues that could arise with alternative chloro- or nitro-substituted analogs [3].

Synthesis of Polyfunctional Sulfonamides and Sulfonates for Agrochemical Screening

The polyfunctional nature of this compound aligns with the requirements for generating novel sulfonamide and sulfonate libraries with potential herbicidal, fungicidal, or bactericidal activity (Section 3, Class-level Inference). The heavy bromine atoms can also serve as handles for radiolabeling or further diversification, making this a valuable scaffold for early-stage agrochemical discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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